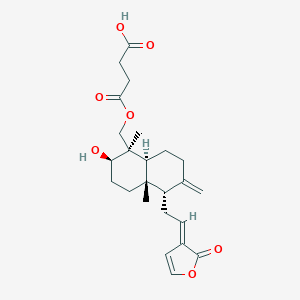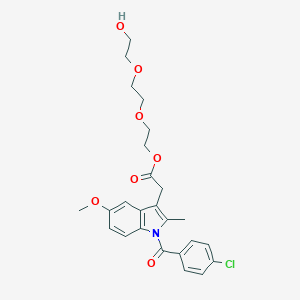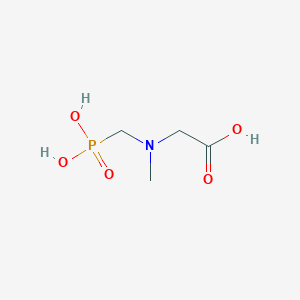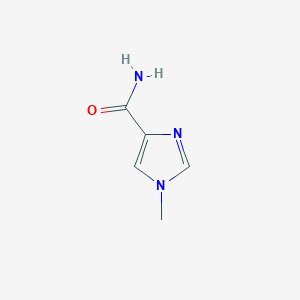![molecular formula C25H28ClF3N2O4 B140895 [4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate CAS No. 128574-17-4](/img/structure/B140895.png)
[4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate, also known as TFA, is a chemical compound that has been extensively studied in the scientific community. TFA has several potential applications in scientific research, including its use as a tool for investigating the mechanisms of certain biological processes. In
Mecanismo De Acción
[4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate acts as a dopamine D1 receptor agonist, meaning that it activates these receptors in the brain. This activation leads to an increase in dopamine release, which can affect a variety of physiological processes, including mood, motivation, and reward.
Efectos Bioquímicos Y Fisiológicos
[4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate has been shown to have a variety of biochemical and physiological effects. For example, [4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate has been shown to increase dopamine release in the brain, which can lead to an increase in motivation and reward-seeking behavior. [4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate has also been shown to improve cognitive function in animal models, suggesting that it may have potential as a cognitive enhancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using [4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate in lab experiments is its specificity for dopamine D1 receptors. This specificity allows researchers to investigate the role of these receptors in a variety of physiological processes. However, one limitation of using [4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate is its potential for off-target effects. For example, [4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate may also activate other dopamine receptors in the brain, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on [4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate. One area of interest is the development of more selective dopamine D1 receptor agonists. This could help to reduce the potential for off-target effects and improve the specificity of these compounds. Another area of interest is the investigation of the long-term effects of [4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate on brain function and behavior. This could help to shed light on the potential therapeutic applications of this compound. Additionally, more research is needed to fully understand the mechanism of action of [4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate and its effects on different physiological processes.
Métodos De Síntesis
[4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate can be synthesized through a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to produce 4-methoxyphenylacetyl chloride. This compound is then reacted with N-(pyrrolidin-2-ylmethyl)aniline to produce the intermediate compound N-(4-methoxyphenyl)-N-(pyrrolidin-2-ylmethyl)acetamide. The final step involves the reaction of this intermediate compound with trifluoroacetic anhydride to produce [4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate.
Aplicaciones Científicas De Investigación
[4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate has several potential applications in scientific research. One of its main uses is in the investigation of certain biological processes. For example, [4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate has been used to study the role of dopamine receptors in the brain. [4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate has also been used to investigate the mechanism of action of certain drugs, such as antipsychotics and antidepressants.
Propiedades
Número CAS |
128574-17-4 |
|---|---|
Nombre del producto |
[4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate |
Fórmula molecular |
C25H28ClF3N2O4 |
Peso molecular |
512.9 g/mol |
Nombre IUPAC |
[4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate;hydrochloride |
InChI |
InChI=1S/C25H27F3N2O4.ClH/c1-15(31)34-23-19(16-8-10-18(33-2)11-9-16)13-20-21(25(26,27)28)6-3-7-22(20)30(24(23)32)14-17-5-4-12-29-17;/h3,6-11,17,19,23,29H,4-5,12-14H2,1-2H3;1H |
Clave InChI |
LMMFNPFUDYQJEK-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1C(CC2=C(C=CC=C2N(C1=O)CC3CCCN3)C(F)(F)F)C4=CC=C(C=C4)OC.Cl |
SMILES canónico |
CC(=O)OC1C(CC2=C(C=CC=C2N(C1=O)CC3CCCN3)C(F)(F)F)C4=CC=C(C=C4)OC.Cl |
Sinónimos |
3-(acetyloxy)-1,3,4,5-tetrahydro-4-(4-methoxyphenyl)-1-(2-pyrrolidinylmethyl)-6-(trifluoromethyl)-2H-benzazepin-2-one 3-(acetyloxy)-1,3,4,5-tetrahydro-4-(4-methoxyphenyl)-1-(2-pyrrolidinylmethyl)-6-(trifluoromethyl)-2H-benzazepin-2-one, 3R-(1(S*),3alpha,4alpha) 3-ATMPTB |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



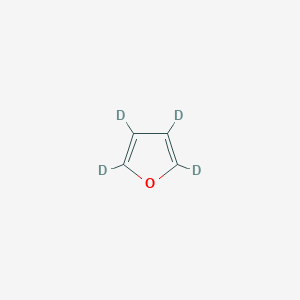
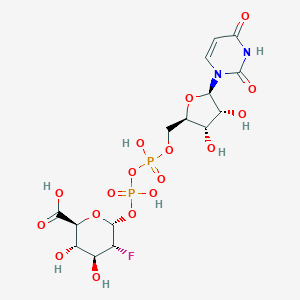

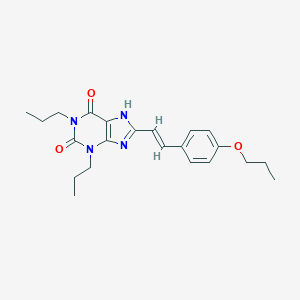
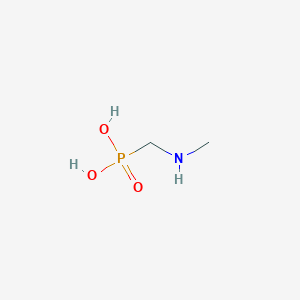
![Pyrrolo[1,2-A]-1,3,5-triazine-2,4(3H,6H)-dione, 7,8-dihydro-(9CI)](/img/structure/B140831.png)
![2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B140835.png)

